

# Application Notes and Protocols: SJF-1528 in Breast Cancer Organoid Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | SJF-1528 |           |
| Cat. No.:            | B2505232 | Get Quote |

# For Researchers, Scientists, and Drug Development Professionals

Introduction

**SJF-1528** is a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1][2][3][4][5] Unlike traditional inhibitors that block the activity of these receptors, **SJF-1528** facilitates their ubiquitination and subsequent degradation by the proteasome.[1][2][3][4] This mechanism of action presents a promising strategy for overcoming resistance to conventional targeted therapies in breast cancer. Patient-derived breast cancer organoids have emerged as a critical preclinical model, recapitulating the heterogeneity and complex 3D architecture of the original tumor.[6][7][8] This document provides detailed application notes and protocols for the use of **SJF-1528** in breast cancer organoid models, based on available research.

Mechanism of Action of SJF-1528

**SJF-1528** is a heterobifunctional molecule composed of a ligand that binds to EGFR/HER2 and another ligand that recruits an E3 ubiquitin ligase.[1][2][3] This proximity induces the ubiquitination of EGFR and HER2, marking them for degradation by the proteasome. This degradation leads to the downregulation of downstream signaling pathways, such as the JAK/STAT pathway, which are crucial for cancer cell proliferation and survival.[1][4]





Click to download full resolution via product page

Figure 1: Mechanism of action of SJF-1528.

### **Data Presentation**

While specific data on **SJF-1528** as a monotherapy in breast cancer organoids is limited in the currently available literature, a study has explored its use in combination with antibody-drug conjugates (ADCs) in HER2-positive breast cancer cells and a breast cancer organoid line (BJ11).[9] The data from this study demonstrates that **SJF-1528** can enhance the cytotoxic activity of ADCs.[9]



Table 1: Effect of **SJF-1528** in Combination with ADCs in a Breast Cancer Organoid Model (BJ11)[9]

| Treatment Condition                      | Concentration of SJF-1528 | Outcome                                                                           |
|------------------------------------------|---------------------------|-----------------------------------------------------------------------------------|
| SJF-1528 + Trastuzumab-DM1<br>(Tmab-DM1) | 100 nM or 200 nM          | Enhanced reduction in organoid viability and proliferation compared to ADC alone. |
| SJF-1528 + Trastuzumab-<br>Deruxtecan    | 100 nM or 200 nM          | Enhanced reduction in organoid viability and proliferation compared to ADC alone. |

Table 2: Degradation Capacity of SJF-1528 in Cell Lines[1][2][3][4]

| Cell Line | Target                  | DC50     |
|-----------|-------------------------|----------|
| OVCAR8    | Wild-type EGFR          | 39.2 nM  |
| HeLa      | Exon 20 Ins mutant EGFR | 736.2 nM |

### **Experimental Protocols**

The following are generalized protocols for the culture of breast cancer organoids and subsequent drug testing with compounds like **SJF-1528**, based on established methodologies. [6][7][10][11]

## Protocol 1: Establishment and Culture of Patient-Derived Breast Cancer Organoids

This protocol is adapted from established methods for generating organoids from fresh tumor tissue.[6][7][10]

#### Materials:

Fresh breast tumor tissue



- Basement Membrane Matrix (e.g., Matrigel)
- Organoid culture medium (specific formulations for different breast cancer subtypes)[10]
- Collagenase and Dispase
- DMEM/F12 medium
- Fetal Bovine Serum (FBS)
- ROCK inhibitor (e.g., Y-27632)
- Antibiotics (Penicillin/Streptomycin)

#### Procedure:

- Tissue Digestion: Mince fresh tumor tissue into small fragments and digest with a solution of Collagenase and Dispase in DMEM/F12 medium for 1-2 hours at 37°C with gentle agitation.
- Cell Isolation: Filter the digested tissue through a cell strainer to remove undigested fragments. Centrifuge the cell suspension to pellet the cells.
- Embedding in Matrix: Resuspend the cell pellet in a 1:1 mixture of organoid culture medium and Basement Membrane Matrix on ice.
- Plating: Plate droplets of the cell-matrix suspension into pre-warmed culture plates. Allow the domes to solidify at 37°C for 30 minutes.
- Culture: Add pre-warmed organoid culture medium to each well. Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days.
- Passaging: Once organoids are established, they can be passaged by mechanically or enzymatically dissociating them and re-plating in fresh matrix.





Click to download full resolution via product page

**Figure 2:** Workflow for establishing breast cancer organoids.

# Protocol 2: Drug Treatment and Viability Assessment of Breast Cancer Organoids



This protocol outlines a method for testing the efficacy of **SJF-1528**, alone or in combination, on established breast cancer organoids.[11][12]

#### Materials:

- Established breast cancer organoid cultures
- SJF-1528 (and other compounds for combination studies)
- Cell viability reagents (e.g., CellTiter-Glo® 3D, Live/Dead staining kits)
- Multi-well plates (96- or 384-well)
- Plate reader or high-content imaging system

#### Procedure:

- Organoid Plating: Dissociate established organoids into small fragments or single cells and plate in multi-well plates as described in Protocol 1.
- Drug Preparation: Prepare a dilution series of SJF-1528 and any other test compounds in organoid culture medium.
- Treatment: After allowing the organoids to form for 2-3 days, replace the medium with the drug-containing medium. Include appropriate vehicle controls (e.g., DMSO).
- Incubation: Incubate the treated organoids for a defined period (e.g., 72 hours).
- Viability Assessment:
  - Luminescence-based assay: Add a cell viability reagent like CellTiter-Glo® 3D to each well and measure luminescence using a plate reader.
  - High-content imaging: Stain the organoids with fluorescent viability dyes (e.g., Calcein-AM for live cells and Ethidium Homodimer-1 for dead cells) and acquire images using a highcontent imager.[11]



• Data Analysis: Normalize the viability data to the vehicle control and calculate IC50 or DC50 values. For imaging data, quantify the number and size of viable and dead organoids.



Click to download full resolution via product page

**Figure 3:** Workflow for drug screening in breast cancer organoids.

## **Concluding Remarks**



**SJF-1528** represents a novel therapeutic strategy for breast cancer by inducing the degradation of key oncogenic drivers, EGFR and HER2. The use of patient-derived breast cancer organoids provides a physiologically relevant platform to evaluate the efficacy of **SJF-1528**, both as a single agent and in combination with other therapies like ADCs. The protocols outlined in this document provide a framework for researchers to investigate the potential of this promising new class of anti-cancer agents. Further studies are warranted to fully characterize the activity of **SJF-1528** in a diverse range of breast cancer organoid models, representing different subtypes of the disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SJF-1528 | EGFR PROTAC降解剂 | MCE [medchemexpress.cn]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Breast Cancer Organoids: Definition, Applications, Protocol, and Characterization | Sino Biological [sinobiological.com]
- 7. Establishment and Culture of Patient-Derived Breast Organoids PMC [pmc.ncbi.nlm.nih.gov]
- 8. clinmedjournals.org [clinmedjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. ccr.cancer.gov [ccr.cancer.gov]
- 11. researchgate.net [researchgate.net]
- 12. Developing | 3D Breast Cancer Organoid | Drug Testing | RS Student Project [rs-online.com]







 To cite this document: BenchChem. [Application Notes and Protocols: SJF-1528 in Breast Cancer Organoid Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2505232#sjf-1528-in-breast-cancer-organoid-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com